Avoparcin is a glycopeptide antibiotic produced by fermentation of the bacterium Amycolatopsis coloradensis (formerly Streptomyces candidus) [, ]. It belongs to the same class of antibiotics as vancomycin and teicoplanin []. Avoparcin is a complex mixture primarily composed of two major components, α-avoparcin and β-avoparcin [, , ]. These components differ only in the presence (α-avoparcin) or absence (β-avoparcin) of a chlorine atom in their structure [].
Avoparcin exerts its antibacterial activity by binding to bacterial cell wall precursors terminating in the dipeptide D-alanyl-D-alanine [, ]. This binding prevents the transpeptidation reaction necessary for cell wall synthesis, ultimately leading to bacterial cell death [, ].
Studies utilizing model peptides mimicking bacterial cell wall receptors have shown that avoparcin exhibits strong binding affinities to these peptides [, , ]. These findings support the hypothesis that avoparcin's mechanism of action is analogous to that of vancomycin, which also targets D-alanyl-D-alanine residues in bacterial cell walls [, , ].
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